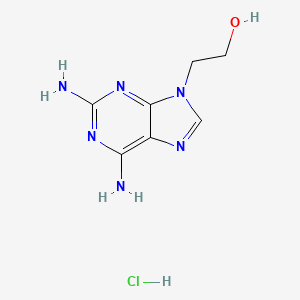

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWKUUGHMHFFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-diaminopurine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Aqueous or organic solvents such as ethanol or methanol.

Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Continuous flow reactors: To maintain consistent reaction conditions.

Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxo derivatives.

Reduction: Can produce reduced purine derivatives.

Substitution: Results in various substituted purine compounds.

Scientific Research Applications

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

Medicine: Investigated for its antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to disruptions in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2,6-diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, it is compared with three analogs: adenosine, 2,6-diaminopurine, and 2-(adenin-9-yl)ethanol (Table 1).

Table 1: Structural and Physicochemical Properties of Comparable Purine Derivatives

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride | 260.69 | 45.2 | 215–217 (dec.) | 2,6-Diaminopurine, ethanolamine, HCl |

| Adenosine | 267.24 | 33.1 | 234–236 | Adenine, ribose |

| 2,6-Diaminopurine | 150.13 | 8.9 | >300 | 2,6-Diaminopurine |

| 2-(Adenin-9-yl)ethanol | 179.18 | 22.7 | 198–200 | Adenine, ethanol |

Key Findings:

Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility (45.2 mg/mL) compared to adenosine (33.1 mg/mL) and 2-(adenin-9-yl)ethanol (22.7 mg/mL). This is attributed to the ionic nature of the hydrochloride group and hydrogen-bonding capacity of the ethanolamine moiety .

Thermal Stability: 2,6-Diaminopurine alone shows a higher melting point (>300°C) due to strong intermolecular hydrogen bonding, while the ethanolamine-linked derivatives decompose at lower temperatures (198–217°C) due to side-chain instability.

Biological Activity: Unlike adenosine, which binds to adenosine receptors, the target compound lacks a ribose ring, rendering it inactive in receptor-mediated pathways. However, its diaminopurine base allows selective binding to thymine-rich DNA regions, mimicking natural base-pairing interactions .

Crystallographic Insights:

- Hydrogen-Bonding Networks: The ethanolamine group in the target compound forms additional hydrogen bonds with solvent molecules, as visualized using ORTEP-3 . In contrast, adenosine’s ribose moiety participates in intramolecular H-bonds, stabilizing its furanose conformation.

- Unit Cell Parameters: Refinement via SHELXL revealed that the hydrochloride salt crystallizes in the monoclinic system (space group P2₁/c), with unit cell dimensions distinct from adenosine’s orthorhombic structure .

Biological Activity

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, commonly referred to as EHNA HCl, is a purine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and antiviral applications. This compound acts primarily as an inhibitor of topoisomerase II and exhibits properties beneficial for treating various proliferative diseases.

EHNA HCl functions as an ATP competitive inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. By binding to the ATP site of this enzyme, EHNA HCl disrupts its catalytic cycle, thereby preventing the relaxation of supercoiled DNA. This inhibition can lead to apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy .

Biological Activity Overview

The biological activity of EHNA HCl can be summarized as follows:

- Anticancer Properties : The compound has shown effectiveness against various cancer cell lines by inducing apoptosis through topoisomerase II inhibition.

- Antiviral Activity : Research indicates that purine derivatives like EHNA HCl possess antiviral properties, particularly against viruses such as HIV and Hepatitis B .

Anticancer Studies

A series of studies have demonstrated the efficacy of EHNA HCl in inhibiting tumor growth. For instance, a study published in Cancer Research indicated that treatment with EHNA HCl resulted in significant tumor regression in murine models of leukemia and solid tumors. The mechanism was primarily attributed to the compound's ability to induce DNA damage in cancer cells while sparing normal cells from excessive toxicity .

Antiviral Studies

In vitro studies have revealed that EHNA HCl exhibits potent antiviral activity against several viral strains. A notable study showed that the compound effectively inhibited HIV replication in cultured T cells, with IC50 values comparable to established antiviral agents. Additionally, EHNA HCl demonstrated effectiveness against Hepatitis B virus (HBV), suggesting its potential use in treating viral infections alongside cancer therapy .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a purine derivative with 2-aminoethanol, followed by HCl salt formation. Key steps include:

- Use of anhydrous solvents (e.g., DMF) to minimize hydrolysis of reactive intermediates.

- Temperature control (40–60°C) to balance reaction rate and byproduct formation.

- Purification via recrystallization in ethanol/water mixtures to remove unreacted precursors .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the purine ring (δ ~8.3 ppm for H-8), ethan-1-ol backbone (δ ~3.7–4.1 ppm), and amine protons (δ ~6.5–7.0 ppm, broad) .

- FT-IR : Confirm NH₂ (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.

- Chromatography :

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and detect degradation products .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s interaction with DNA/RNA targets?

- Experimental Design :

- UV-Vis Titration : Monitor hypochromicity at 260 nm to assess binding affinity to dsDNA or G-quadruplex structures.

- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify competitive intercalation .

- Thermal Denaturation : Measure ΔTₘ shifts in DNA duplexes to determine stabilization/destabilization effects .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s hydrogen-bonding network and protonation state?

- Crystallization : Co-crystallize with thiocyanate or sulfate counterions to enhance crystal lattice stability .

- Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters (ADPs) for the purine ring and ethanol moiety. Validate protonation states via Fourier difference maps .

- Discrepancy Resolution : If X-ray data conflicts with NMR (e.g., tautomeric forms), employ neutron diffraction or solid-state NMR to resolve ambiguities .

Q. How can discrepancies between computational predictions and experimental solubility data be analyzed?

- Data Contradiction Analysis :

- Solubility Prediction : Compare COSMO-RS or Hansen solubility parameters with experimental shake-flask results in buffers (pH 2–8).

- Root Cause : Identify discrepancies caused by protonation-dependent solubility (amine groups) or polymorphic forms .

Q. What methodologies enable the study of this compound’s interaction with cellular receptors or enzymes?

- Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., adenosine deaminase) on a CM5 chip to measure binding kinetics (K_D, k_on/k_off) .

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy-entropy compensation during ligand-receptor interactions .

- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Byproduct Profiling :

- LC-HRMS : Detect impurities (e.g., N-alkylated side products) via exact mass and isotopic patterns.

- Process Optimization :

- Use flow chemistry to enhance mixing and heat transfer, reducing side reactions like over-alkylation .

- Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.